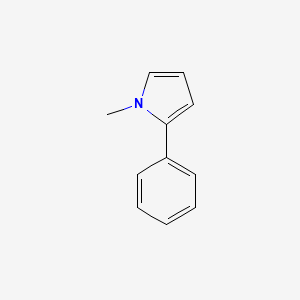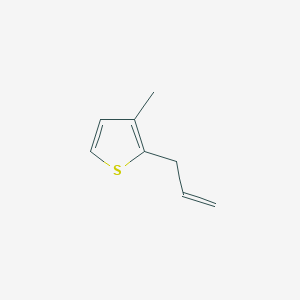
3-(3-Methyl-2-thienyl)-1-propen
Übersicht
Beschreibung
3-(3-Methyl-2-thienyl)-1-propene, also known as 3MTP, is a novel compound of interest for its potential applications in scientific research. 3MTP is a member of the thiophene family and is a sulfur-containing heterocyclic compound that has been studied for its potential in a wide range of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Entwicklung photochromer Materialien
“3-(3-Methyl-2-thienyl)-1-propen” wurde bei der Synthese von photochromen Materialien verwendet. Diese Materialien ändern ihre Farbe, wenn sie Licht ausgesetzt sind, was sich umkehren lässt, wenn die Lichtquelle entfernt wird. Eine neuartige Verbindung, die diese Struktur enthält, zeigte gute reversible Photochromie und ist daher ein vielversprechender Kandidat für die Entwicklung von intelligenten Linsen, Fenstern und Displaytechnologien .
Fluoreszenzumschaltung
Die Derivate der Verbindung wurden auf ihre Fluoreszenzumschaltmöglichkeiten untersucht. Diese Eigenschaft ist wertvoll bei der Herstellung von optischen Speichermedien und Sensoren. Die Fähigkeit der Verbindung, die Fluoreszenzintensität bei Belichtung mit UV-Licht zu schalten, könnte für die Datenkodierung und Sicherheitsanwendungen genutzt werden .
Kinetische Studien in Lösung
Forscher haben kinetische Experimente mit Derivaten von “this compound” in Hexanlösung und Polymethylmethacrylat (PMMA) durchgeführt. Das Verständnis der Kinetik photochromer Reaktionen ist entscheidend für die Entwicklung von Materialien, die schnell auf Lichtreize reagieren, für Anwendungen in der Photopharmakologie und bei molekularen Maschinen .
Analyse der optoelektronischen Eigenschaften
Die optoelektronischen Eigenschaften von Verbindungen, die mit “this compound” verwandt sind, wurden systematisch diskutiert. Diese Eigenschaften sind für die Entwicklung neuer elektronischer Geräte wie organischer Leuchtdioden (OLEDs) und Solarzellen unerlässlich, bei denen eine effiziente Lichtabsorption und -emission erforderlich ist .
Chemische Synthese und Modifikation
Diese Verbindung dient als Baustein in der chemischen Synthese. Ihre Struktur ermöglicht eine weitere Funktionalisierung und ermöglicht die Herstellung einer breiten Palette von Derivaten mit unterschiedlichen Eigenschaften für den Einsatz in der Pharmakologie, Agrochemie und Materialwissenschaft .
Boronsäurederivate
Derivate von “this compound”, wie z. B. Boronsäuren, werden in Suzuki-Kupplungsreaktionen verwendet, einer Art Kreuzkupplungsreaktion, die Kohlenstoff-Kohlenstoff-Bindungen bildet. Diese Anwendung ist bedeutend bei der Synthese komplexer organischer Moleküle, darunter Medikamente und Polymere .
Wirkmechanismus
Target of Action
The primary target of 3-(3-Methyl-2-thienyl)-1-propene is the GABA uptake transporters (GATs) . These transporters play a crucial role in regulating GABAergic transmission in the brain, which is essential for maintaining the balance between excitatory and inhibitory neurotransmission .
Mode of Action
3-(3-Methyl-2-thienyl)-1-propene, also known as tiagabine , interacts with its targets by inhibiting the GATs . This inhibition increases the levels of GABA in the synaptic cleft, thereby enhancing GABAergic transmission . The compound has been shown to have a notable inhibitory effect on GATs .
Biochemical Pathways
The inhibition of GATs by 3-(3-Methyl-2-thienyl)-1-propene affects the GABAergic system . This system is one of the main inhibitory neurotransmitter systems in the brain, and it plays a key role in regulating neuronal excitability . By increasing GABA levels in the synaptic cleft, the compound enhances inhibitory neurotransmission, which can help to control conditions characterized by excessive neuronal activity, such as seizures .
Pharmacokinetics
The pharmacokinetics of 3-(3-Methyl-2-thienyl)-1-propene involve linear processes of absorption and elimination . The compound has a short half-life and is excreted through both fecal (63%) and renal (25%) routes . The compound’s ADME properties and their impact on bioavailability are still under investigation.
Result of Action
The molecular and cellular effects of 3-(3-Methyl-2-thienyl)-1-propene’s action primarily involve the enhancement of GABAergic transmission. This can result in a decrease in neuronal excitability, which can help to control conditions such as epilepsy . The compound is also used off-label in the treatment of anxiety disorders and panic disorder .
Biochemische Analyse
Biochemical Properties
3-(3-Methyl-2-thienyl)-1-propene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as gamma-aminobutyric acid (GABA) transporters, specifically GAT1 and BGT1 . These interactions are crucial as they influence the transport and regulation of GABA, an important neurotransmitter in the central nervous system. The compound’s interaction with these transporters can modulate GABA levels, thereby affecting neurotransmission and potentially offering therapeutic benefits in conditions like epilepsy .
Cellular Effects
The effects of 3-(3-Methyl-2-thienyl)-1-propene on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving GABAergic neurotransmission . By modulating GABA levels, this compound can affect gene expression and cellular metabolism. For instance, in neuronal cells, it can alter the expression of genes involved in synaptic transmission and neuroprotection . Additionally, its impact on GABA transporters can lead to changes in cellular excitability and neurotransmitter release, which are critical for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 3-(3-Methyl-2-thienyl)-1-propene exerts its effects through binding interactions with GABA transporters. It acts as an inhibitor of GAT1 and BGT1, leading to increased synaptic concentrations of GABA . This inhibition enhances GABAergic neurotransmission by preventing the reuptake of GABA into neurons and astrocytes. The compound’s ability to inhibit these transporters is associated with its structural similarity to GABA, allowing it to effectively compete for binding sites . This mechanism of action is particularly relevant in the context of anticonvulsant therapy, where enhanced GABAergic activity can help control seizures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methyl-2-thienyl)-1-propene have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that its effects on cellular function, particularly in neuronal cells, are sustained with prolonged exposure . These studies have also highlighted the compound’s potential for chronic therapeutic applications, as its inhibitory effects on GABA transporters remain consistent over extended periods .
Dosage Effects in Animal Models
The effects of 3-(3-Methyl-2-thienyl)-1-propene vary with different dosages in animal models. At lower doses, the compound has been observed to enhance GABAergic neurotransmission without significant adverse effects . At higher doses, it can lead to toxicity, manifesting as neurological symptoms such as dizziness and tremors . These findings underscore the importance of dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
3-(3-Methyl-2-thienyl)-1-propene is involved in metabolic pathways that include interactions with enzymes such as GABA transaminase and succinate semialdehyde dehydrogenase . These enzymes are part of the GABA shunt, a metabolic pathway that converts GABA into succinate, which then enters the tricarboxylic acid (TCA) cycle . The compound’s influence on these pathways can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(3-Methyl-2-thienyl)-1-propene is transported and distributed through interactions with GABA transporters . These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation in target tissues . The compound’s distribution is particularly prominent in the central nervous system, where it can exert its effects on GABAergic neurotransmission .
Subcellular Localization
The subcellular localization of 3-(3-Methyl-2-thienyl)-1-propene is primarily within the synaptic cleft, where it interacts with GABA transporters . This localization is critical for its function, as it allows the compound to effectively modulate synaptic GABA levels. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating neurotransmission .
Eigenschaften
IUPAC Name |
3-methyl-2-prop-2-enylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-3-4-8-7(2)5-6-9-8/h3,5-6H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXDEAMBJAQCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543640 | |
| Record name | 3-Methyl-2-(prop-2-en-1-yl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99727-96-5 | |
| Record name | 3-Methyl-2-(prop-2-en-1-yl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


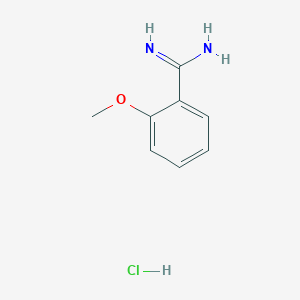
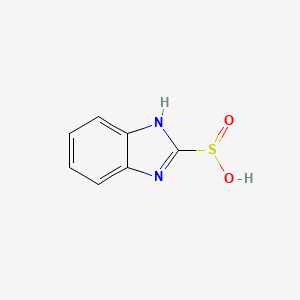
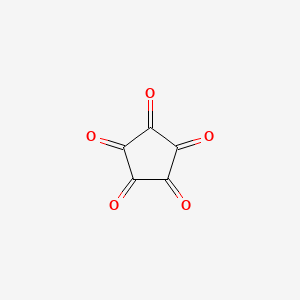
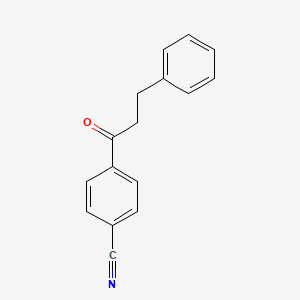

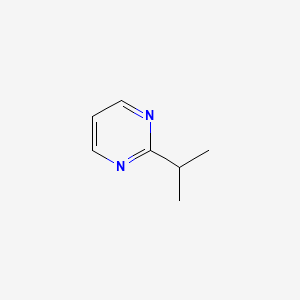
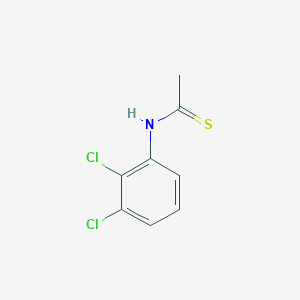
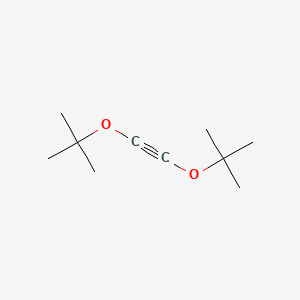
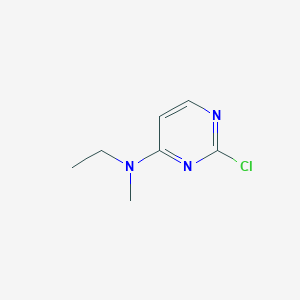



![tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1610630.png)
